2-(2-methylphenyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide
Descripción
This compound features a pyridazinone core substituted at position 3 with a thiophen-2-yl group and at position 1 with an ethylacetamide side chain bearing a 2-methylphenyl moiety. The pyridazinone scaffold is known for diverse biological activities, including kinase inhibition and anti-inflammatory effects .
Propiedades
IUPAC Name |
2-(2-methylphenyl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14-5-2-3-6-15(14)13-18(23)20-10-11-22-19(24)9-8-16(21-22)17-7-4-12-25-17/h2-9,12H,10-11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPYFLUZVNFUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Key Structural Features and Molecular Properties
The table below summarizes critical differences between the target compound and its analogs:
*Estimated based on structural analysis.
Key Observations:
- Bioisosteric Replacement : Analog 1 replaces the 2-methylphenyl with a tetrazole-thioether group, a carboxylic acid bioisostere, which may improve oral bioavailability .
- Bulk and Steric Effects : Analog 3 incorporates a triazole ring and a 2,6-dimethylphenyl group, increasing steric bulk and possibly affecting binding pocket compatibility .
Crystallographic Data :
- SHELX programs (e.g., SHELXL) are widely used for refining such structures, as noted in and . Differences in crystal packing between the target and analogs may arise from substituent bulk (e.g., trifluoromethyl in Analog 2 vs. thiophene in the target), influencing hydrogen-bonding networks .
Pharmacological Implications
- Target Compound : The thiophene and methylphenyl groups may synergize for kinase inhibition, as sulfur-containing heterocycles are prevalent in kinase inhibitors (e.g., imatinib) .
- Analog 2 : The phenyl and trifluoromethyl groups could enhance selectivity for hydrophobic binding pockets, as seen in COX-2 inhibitors .
- Analog 1 : The tetrazole’s ionizability at physiological pH might mimic carboxylate groups in substrates like ATP, altering enzyme affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
